1-Dehydroaldosterone
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Overview
Description
1-Dehydro Aldosterone, also known as delta1-Aldosterone, is a synthetic steroid hormone. It is a derivative of aldosterone, a mineralocorticoid hormone produced by the adrenal cortex. This compound is characterized by the presence of a double bond between the first and second carbon atoms in the steroid nucleus, which distinguishes it from its parent compound, aldosterone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Dehydro Aldosterone can be synthesized through various chemical pathways. One common method involves the enzymatic conversion of 11α-Hydroxy-16-epoxy progesterone to 1,2-dehydro-11α-hydroxy-16-epoxy progesterone, which serves as a key intermediate in the synthesis of corticosteroids . The reaction conditions typically involve the use of specific enzymes and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 1-Dehydro Aldosterone often involves large-scale chemical synthesis using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantitation and purification . This method ensures high purity and precise measurement of the compound, which is essential for its use in various applications.
Chemical Reactions Analysis
Types of Reactions
1-Dehydro Aldosterone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced to form different derivatives, typically using reducing agents.
Substitution: Various substituents can be introduced into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives of 1-Dehydro Aldosterone, which can have different biological activities and applications.
Scientific Research Applications
1-Dehydro Aldosterone has a wide range of scientific research applications, including:
Chemistry: It is used as a reference material in the study of steroid chemistry and the development of new synthetic pathways.
Biology: The compound is used to study the effects of mineralocorticoids on cellular processes and gene expression.
Industry: The compound is used in the production of various pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
1-Dehydro Aldosterone exerts its effects by binding to mineralocorticoid receptors (MR) in target tissues, such as the kidneys, colon, and cardiovascular system . This binding activates a cascade of molecular events, including the regulation of gene transcription and protein synthesis. The primary molecular targets include the epithelial sodium channel (ENaC) and the sodium-potassium ATPase pump, which play crucial roles in maintaining electrolyte and water balance in the body .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Dehydro Aldosterone include:
Aldosterone: The parent compound, which lacks the double bond between the first and second carbon atoms.
Dehydroepiandrosterone (DHEA): Another steroid hormone with similar structural features but different biological functions.
Corticosterone: A glucocorticoid with similar chemical properties but different physiological roles.
Uniqueness
1-Dehydro Aldosterone is unique due to its specific structural modification, which imparts distinct biological activities compared to its parent compound, aldosterone. This uniqueness makes it valuable in research and therapeutic applications, particularly in understanding and treating conditions related to mineralocorticoid function.
Properties
Molecular Formula |
C21H28O5 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h6-8,14-17,19,22-23,25H,2-5,9-11H2,1H3/t14-,15-,16+,17-,19+,20-,21+/m0/s1 |
InChI Key |
NQRIKQLQQGVSIZ-ZVIOFETBSA-N |
Isomeric SMILES |
C[C@]12C=CC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)CO)O |
Canonical SMILES |
CC12C=CC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)CO)O |
Origin of Product |
United States |
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